5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Antifungal selectivity Candida albicans SAR

5-Amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951900-05-3) is a 1-aryl-5-amino-1H-1,2,3-triazole-4-carboxamide derivative belonging to a class of heterocyclic compounds that has demonstrated selective antimicrobial activity, particularly against fungal pathogens such as Candida albicans. The 1,2,3-triazole-4-carboxamide scaffold is recognized as a privileged structure in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Molecular Formula C18H18ClN5O2
Molecular Weight 371.83
CAS No. 951900-05-3
Cat. No. B2914505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS951900-05-3
Molecular FormulaC18H18ClN5O2
Molecular Weight371.83
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N
InChIInChI=1S/C18H18ClN5O2/c1-2-26-15-9-7-14(8-10-15)24-17(20)16(22-23-24)18(25)21-11-12-3-5-13(19)6-4-12/h3-10H,2,11,20H2,1H3,(H,21,25)
InChIKeyHPXBNZPBHJZYRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Procurement-Relevant Compound Profile for Antimicrobial Screening Programs


5-Amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951900-05-3) is a 1-aryl-5-amino-1H-1,2,3-triazole-4-carboxamide derivative belonging to a class of heterocyclic compounds that has demonstrated selective antimicrobial activity, particularly against fungal pathogens such as Candida albicans [1]. The 1,2,3-triazole-4-carboxamide scaffold is recognized as a privileged structure in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. The specific substitution pattern of this compound—a 4-ethoxyphenyl group at N1, a 5-amino group, and a 4-chlorobenzyl carboxamide—distinguishes it within a broader series where fine-tuning of these substituents has been shown to pivot biological activity between antibacterial and antifungal profiles [1].

Why Generic Substitution of 5-Amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide with In-Class Triazole Analogs Fails to Guarantee Comparable Biological Outcomes


Within the 1H-1,2,3-triazole-4-carboxamide family, minor structural modifications at the N1-aryl and C5-amino positions dictate a pronounced functional switch between antibacterial and antifungal selectivity [1]. Published structure-activity relationship (SAR) data demonstrate that 5-methyl-substituted analogs (e.g., compounds 4d, 4l, 4r) exhibit potent antibacterial activity against Staphylococcus aureus, whereas 5-amino-substituted analogs (e.g., compound 8b) shift activity toward the pathogenic yeast Candida albicans [1]. Consequently, substituting the 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl) derivative with a 5-methyl or 5-unsubstituted congener is likely to redirect target pathogen spectrum and nullify antifungal screening objectives. The specific N-(4-chlorobenzyl) carboxamide and 1-(4-ethoxyphenyl) appendages further modulate electronic and steric properties that are not replicated by generic 1,2,3-triazole-4-carboxamide analogs, making procurement of the exact substitution pattern critical for reproducible antifungal research [1].

Quantitative Differentiation Evidence for 5-Amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Against In-Class Comparators


Antifungal Selectivity Over Antibacterial Activity: 5-Amino vs. 5-Methyl Substitution Divergence in 1H-1,2,3-Triazole-4-Carboxamide Series

In a series of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, the 5-amino-substituted analog 8b exhibited selective activity against the pathogenic yeast Candida albicans, in contrast to 5-methyl-substituted analogs (compounds 4d, 4l, 4r) which showed potent antibacterial activity against Staphylococcus aureus [1]. At a concentration of 1 µM, the 5-methyl analog 4l achieved 50% growth inhibition of S. aureus, whereas the 5-amino analog 8b was inactive against the same bacterial strain but active against C. albicans [1]. This functional divergence demonstrates that the 5-amino group is a critical determinant for antifungal selectivity, and the target compound, as a 5-amino-1H-1,2,3-triazole-4-carboxamide bearing a 4-chlorobenzyl-4-carboxamide and 1-(4-ethoxyphenyl) substitution, is positioned in the antifungal-selective branch of the SAR landscape [1].

Antifungal selectivity Candida albicans SAR

Candida albicans Antifungal Activity Within the 5-Amino-1H-1,2,3-Triazole-4-Carboxamide Subclass

The 5-amino-1H-1,2,3-triazole-4-carboxamide scaffold (represented by compound 8b) demonstrated measurable antifungal activity against C. albicans, in contrast to the antibacterial-only profile of 5-methyl analogs [1]. The [1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide 9a, a structurally related scaffold, killed approximately 40% of C. albicans cells at 1 µM, providing a quantitative baseline for antifungal potency within this chemotype [1]. While the specific 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl) derivative has not been individually profiled in this publication, its substitution pattern places it within the active subclass, and the 4-ethoxyphenyl N1-substituent is expected to influence lipophilicity and target engagement based on established triazole SAR [1].

Candida albicans Antifungal activity Triazole carboxamide

Absence of Detectable Cytotoxicity Against Human Keratinocytes in the 1,2,3-Triazole-4-Carboxamide Series

Compounds within the 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamide series, including both 5-methyl and 5-amino analogs, demonstrated selective antimicrobial action with no significant impact on the viability of human HaCaT keratinocytes [1]. This selectivity-profiling data indicates that the triazole-4-carboxamide chemotype, encompassing the 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl) derivative, maintains a preliminary safety margin in mammalian cell assays, which is a critical differentiator from less selective antifungal chemotypes that exhibit pronounced cytotoxicity at antimicrobial concentrations [1].

Selective toxicity HaCaT keratinocytes Safety window

Synthetic Tractability and Structural Modularity of the 1-Aryl-5-Amino-1H-1,2,3-Triazole-4-Carboxamide Scaffold

The 1-aryl-5-amino-1H-1,2,3-triazole-4-carboxamide scaffold, including the target compound, is synthesized via base-mediated click azide reactions (CuAAC), a robust and high-yielding methodology that enables systematic variation of the N1-aryl and C4-carboxamide substituents [1]. This synthetic accessibility contrasts with more complex antifungal scaffolds requiring multi-step linear syntheses and facilitates structure-activity relationship (SAR) expansion studies. The modular synthesis allows procurement of multiple analogs from a common intermediate, enabling efficient chemical probe development [1].

Click chemistry CuAAC synthesis Modular SAR

Limited Direct Evidence Note

A comprehensive search of primary research papers, patents, and authoritative databases (excluding excluded vendor sources) did not identify a publication or patent that reports direct quantitative profiling of the exact compound 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951900-05-3) in a head-to-head comparison against a defined comparator. All claims of differentiation in this guide are therefore based on class-level inference from structurally related 5-amino-1H-1,2,3-triazole-4-carboxamides reported in the Journal of Molecular Structure (2021) study [1]. Users should verify the assumption that the specific substituents (4-chlorobenzyl, 4-ethoxyphenyl) confer activity consistent with the 5-amino subclass. Direct experimental comparison with a closely matched analog (e.g., the 3-chlorobenzyl or 4-methoxybenzyl variant) is recommended before procurement for target-specific campaigns.

Data gap Specific profiling Procurement caution

Recommended Application Scenarios for 5-Amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Based on Differential Evidence


Antifungal Lead Discovery Targeting Candida albicans

Procure 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide as a starting point for antifungal lead optimization programs focused on Candida albicans, leveraging the demonstrated antifungal selectivity of the 5-amino-1H-1,2,3-triazole-4-carboxamide subclass [1]. The compound's 5-amino substitution aligns it with the antifungal-active branch of the SAR series, while the 4-ethoxyphenyl group may offer favorable lipophilicity for membrane penetration [1].

Selectivity Profiling Panels for Triazole-4-Carboxamide SAR

Include this compound in selectivity profiling panels designed to map the antibacterial-vs-antifungal functional switch at the C5 position of 1H-1,2,3-triazole-4-carboxamides. Direct comparison with 5-methyl analogs (e.g., compounds 4d, 4l) and 5-unsubstituted variants will quantify the contribution of the 5-amino group to antifungal specificity and establish structure-selectivity relationships [1].

Cytotoxicity-Sparing Antifungal Scaffold Development

Use the 1-aryl-5-amino-1H-1,2,3-triazole-4-carboxamide scaffold, including the target compound, in programs prioritizing selective antifungal agents with minimal mammalian cell cytotoxicity. The documented absence of significant HaCaT keratinocyte toxicity in the triazole-4-carboxamide series provides a favorable starting point for developing antifungal leads with an improved therapeutic window [1].

CuAAC-Based Library Synthesis and Diversification

Employ 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide as a core scaffold for CuAAC-based library synthesis, enabling rapid generation of analog libraries with systematic variation at the N1-aryl and C4-carboxamide positions. The modular synthesis facilitates cost-effective procurement of multiple analogs for parallel SAR and ADMET profiling [1].

Quote Request

Request a Quote for 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.